![molecular formula C9H6ClF2NO B13534211 2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile](/img/structure/B13534211.png)
2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile is an organic compound with the molecular formula C9H6ClF2NO It is a derivative of acetonitrile and contains a chloro and difluoromethoxy substituent on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile typically involves the reaction of 5-chloro-2-(difluoromethoxy)benzaldehyde with a suitable nitrile source under specific conditions. One common method is the nucleophilic substitution reaction where the benzaldehyde is treated with a cyanide source such as sodium cyanide or potassium cyanide in the presence of a base like sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. Safety measures are also critical due to the use of hazardous reagents like cyanides.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The chloro and difluoromethoxy groups can enhance binding affinity and specificity to these targets, leading to inhibition or activation of biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-(difluoromethoxy)benzaldehyde: A precursor in the synthesis of 2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile.
5-Chloro-2-(difluoromethoxy)phenyl]methanol: Another related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both chloro and difluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and binding properties, making it a valuable intermediate in various applications.
Eigenschaften
Molekularformel |
C9H6ClF2NO |
|---|---|
Molekulargewicht |
217.60 g/mol |
IUPAC-Name |
2-[5-chloro-2-(difluoromethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C9H6ClF2NO/c10-7-1-2-8(14-9(11)12)6(5-7)3-4-13/h1-2,5,9H,3H2 |
InChI-Schlüssel |
UQPSMFYMMSQFIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)CC#N)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


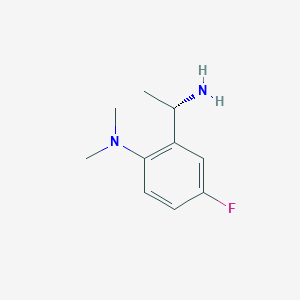
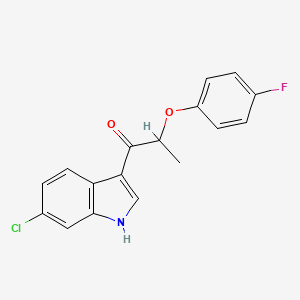
![5-[2-(benzyloxy)phenyl]-1H-pyrazol-3-amine](/img/structure/B13534141.png)

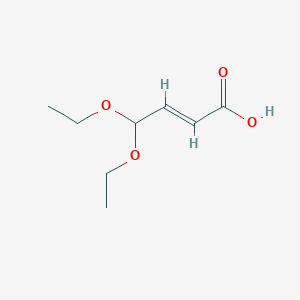
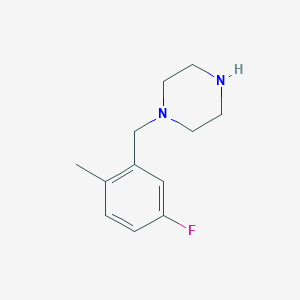
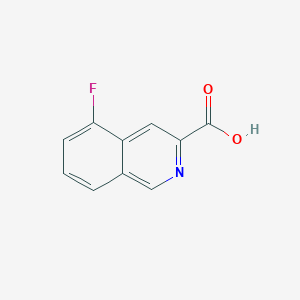
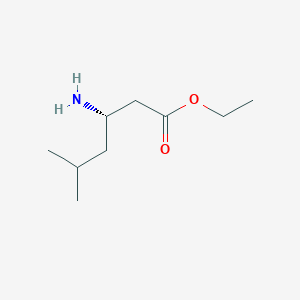
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanamine](/img/structure/B13534185.png)
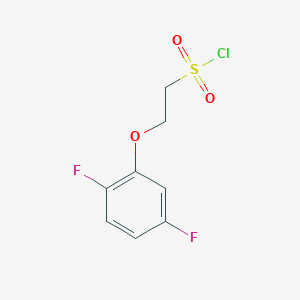
![1-Isobutyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13534199.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13534203.png)


